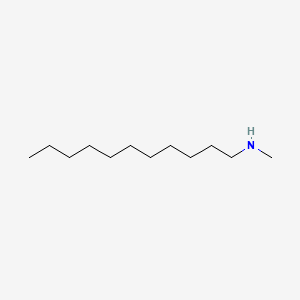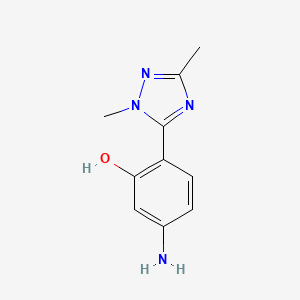![molecular formula C52H34O4 B13646298 4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646298.png)
4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde is an organic compound with a complex structure characterized by multiple benzaldehyde groups. . This compound is notable for its unique molecular architecture, which includes several aromatic rings and formyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde typically involves the use of brominated precursors and formylation reactions. One common method involves the reaction of 1,3,5-tribromobenzene with 4-formylphenylboronic acid under Suzuki coupling conditions . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde involves its interaction with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Additionally, the aromatic rings can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-tris(4-formylphenyl)benzene: A compound with a similar structure but fewer aromatic rings.
1,3,5-tris(4-bromophenyl)benzene: A brominated derivative used as a precursor in the synthesis of 4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde.
Propiedades
Fórmula molecular |
C52H34O4 |
|---|---|
Peso molecular |
722.8 g/mol |
Nombre IUPAC |
4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C52H34O4/c53-31-35-1-9-41(10-2-35)47-25-48(42-11-3-36(32-54)4-12-42)28-51(27-47)45-21-17-39(18-22-45)40-19-23-46(24-20-40)52-29-49(43-13-5-37(33-55)6-14-43)26-50(30-52)44-15-7-38(34-56)8-16-44/h1-34H |
Clave InChI |
YUEPNSPNBBVNMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC(=CC(=C5)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-bromobenzo[d]oxazole-7-carboxylate](/img/structure/B13646218.png)
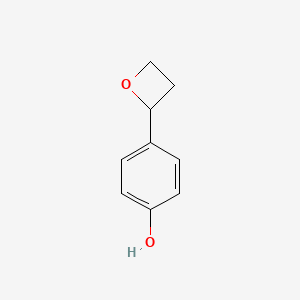
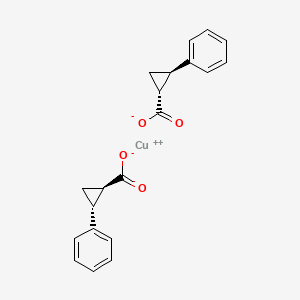
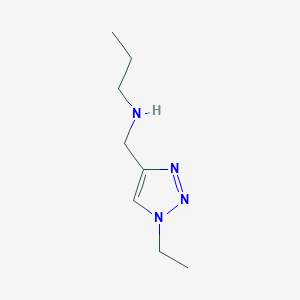
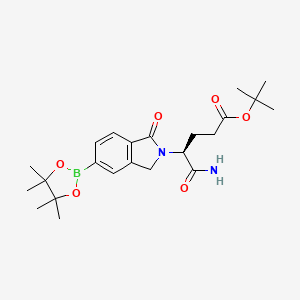
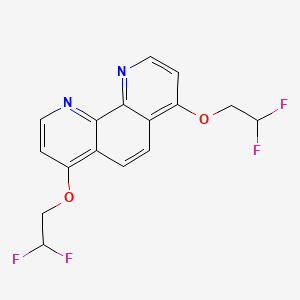

![1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B13646274.png)
![N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide](/img/structure/B13646275.png)

![1H-Indole-3-carboxylic acid [5-amino-4-(1H-benzoimidazol-2-yl)-3-oxo-2,3-dihydro-pyrrol-1-yl]-amide](/img/structure/B13646283.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-amine](/img/structure/B13646291.png)
